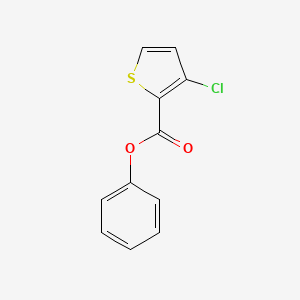

Phenyl 3-chlorothiophene-2-carboxylate

Description

BenchChem offers high-quality Phenyl 3-chlorothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 3-chlorothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl 3-chlorothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-9-6-7-15-10(9)11(13)14-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMXQYPJBWJSOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Functionalization of 3-Chlorothiophene-2-Carboxylic Acid: A Technical Guide

The following technical guide details the chemistry, functionalization, and applications of 3-chlorothiophene-2-carboxylic acid.

Executive Summary

3-Chlorothiophene-2-carboxylic acid (3-CTCA) represents a specialized heterocyclic scaffold in medicinal chemistry and agrochemical discovery. Unlike its more common isomer, 5-chlorothiophene-2-carboxylic acid (a key intermediate for Rivaroxaban), the 3-chloro derivative offers a unique substitution vector ortho to the carbonyl group. This steric proximity allows for the design of conformationally restricted pharmacophores and atropisomeric kinase inhibitors. This guide provides a rigorous analysis of the scaffold’s reactivity, detailing optimized protocols for overcoming the inherent inertness of the C3-chlorine bond and maximizing yield during C2-amidation.

Scaffold Analysis & Chemical Properties[1]

The utility of 3-CTCA lies in its dual-functional nature: an acidic handle at C-2 and an electrophilic handle at C-3. However, the electron-rich nature of the thiophene ring renders the C3-chlorine bond significantly less reactive toward oxidative addition than comparable phenyl chlorides.

| Property | Value / Characteristic | Implication for Synthesis |

| CAS Number | 59337-89-2 | Unique identifier for the 3-chloro isomer.[1] |

| Molecular Weight | 162.59 g/mol | Fragment-based drug discovery (FBDD) friendly. |

| C-2 Acidity (pKa) | ~3.2 (Est.) | More acidic than benzoic acid; requires mild coupling bases. |

| C-3 Reactivity | Low (Ar-Cl) | Resistant to standard Pd( |

| Electronic Effect | Electron-withdrawing (Inductive) | Deactivates C-2 carbonyl slightly, aiding nucleophilic attack. |

Structural Logic & SAR Implications[3]

-

C-2 Position (Carboxyl): The primary vector for extending the scaffold into solvent-exposed regions of a protein binding pocket.

-

C-3 Position (Chlorine): A "molecular anchor." It can serve as a steric block to lock conformation or be displaced to introduce aryl/heteroaryl groups via cross-coupling.

-

C-4/C-5 Positions: Open for electrophilic aromatic substitution (SEAr), though C-5 is the preferred site for halogenation if unoccupied.

Synthetic Workflows & Methodologies

The functionalization of 3-CTCA typically follows two diverging paths: Path A (Amide Coupling first) or Path B (Cross-Coupling first). Path A is generally preferred to avoid chemoselectivity issues with the free acid during metal-catalyzed steps.

Visualization: Synthetic Decision Matrix

Figure 1: Path A is the dominant strategy, utilizing the stability of the aryl chloride to install the amide bond first.

Detailed Experimental Protocols

Protocol A: High-Efficiency C-2 Amidation

Standard carbodiimide couplings (EDC/HOBt) often suffer from variable yields with electron-deficient amines. The use of T3P (Propylphosphonic anhydride) or HATU is recommended for high-throughput consistency.

Objective: Synthesis of N-benzyl-3-chlorothiophene-2-carboxamide.

-

Reagents:

-

Procedure:

-

Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL) under

atmosphere. -

Add DIPEA (3.0 mmol) and stir for 5 minutes to ensure deprotonation.

-

Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

-

Add Benzylamine (1.1 mmol) dropwise.

-

Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass: M+H).

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine), saturated

(to remove unreacted acid), and brine. Dry over

-

-

Self-Validation:

-

Success Indicator: Disappearance of the acid peak in LC-MS and formation of a neutral product.

-

Troubleshooting: If conversion is low, switch to T3P (50% in EtOAc) and reflux in THF.[2] T3P is superior for sterically hindered amines.

-

Protocol B: C-3 Suzuki-Miyaura Cross-Coupling

The C3-chlorine is unreactive toward standard

Objective: Synthesis of 3-phenylthiophene-2-carboxamide derivative.

-

Reagents:

-

Procedure:

-

Charge a reaction vial with the chloro-thiophene substrate, boronic acid, and base.[2]

-

Add the Pd catalyst and ligand (or precatalyst) in a glovebox or under a strong argon stream.

-

Add degassed solvents (Dioxane/Water).

-

Seal and heat to 80–100 °C for 12–24 hours.

-

Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography.

-

-

Expert Insight:

-

Ligand Choice:XPhos is generally superior for heteroaryl chlorides. If the substrate is sterically crowded (ortho-substituted boronic acid), switch to SPhos .

-

Base Choice: Anhydrous bases (

in Toluene) may fail; the presence of water (using

-

Pharmacological Applications[6][7][8]

Kinase Inhibition & Atropisomerism

The 3-chloro group is large enough to create atropisomers when bulky groups are placed at the C-2 amide position. This restricted rotation is a feature utilized in designing selective kinase inhibitors, where the molecule is "locked" into a bioactive conformation.

Agrochemicals

Thiophene carboxylic acids are bioisosteres of benzoic acid herbicides (e.g., dicamba).[2] The 3-chloro derivative alters the lipophilicity (

Visualization: Structure-Activity Relationship (SAR)

Figure 2: Strategic modification points on the thiophene ring for drug design.

References

-

Synthesis of 3-chlorothiophene-2-carboxylic acid: PrepChem. Synthesis of 3-chlorothiophene-2-carboxylic acid. Link

-

General Reactivity of Chlorothiophenes: BenchChem. Chlorination Methods for Thiophene Synthesis. Link

-

Suzuki Coupling of Thiophene Chlorides: MDPI. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions.[5] Link[2]

-

Buchwald-Hartwig Amination Conditions: Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link

-

Thiophene Scaffolds in Medicinal Chemistry: Sigma-Aldrich. 3-Chlorothiophene-2-carboxylic acid Product Page & References. Link[2]

Sources

- 1. 3-クロロチオフェン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]

Methodological & Application

Scalable Synthesis Protocols for Phenyl 3-chlorothiophene-2-carboxylate

Abstract

This Application Note details a scalable, robust process for the synthesis of Phenyl 3-chlorothiophene-2-carboxylate , a high-value heterocyclic intermediate. While thiophene carboxylates are ubiquitous in medicinal chemistry (e.g., Rivaroxaban precursors), the specific 3-chloro-2-phenyl ester motif requires precise regiochemical control and mild esterification conditions to prevent decarboxylation or hydrolysis. This guide prioritizes an Acid Chloride Activation pathway, selected for its reliability upon scale-up compared to direct coupling agents (EDC/DCC) which often suffer from atom-economy issues at kilogram scales. We also discuss a "Green" alternative using Diphenyl Carbonate (DPC).

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize chromatographic purification, relying instead on crystallization—a critical requirement for process scalability.

Strategic Disconnections:

-

Ester Bond Formation: The phenyl ester is installed via nucleophilic acyl substitution. Phenol is a weak nucleophile; thus, the carboxylic acid must be activated.

-

Acid Chloride Activation: Conversion of the parent acid to the acid chloride using Thionyl Chloride (

) is the most atom-efficient method for scale, generating gaseous byproducts ( -

Thiophene Core Sourcing: The starting material, 3-chlorothiophene-2-carboxylic acid , is commercially available but can be synthesized via lithiation of 3-chlorothiophene followed by

quench if vertical integration is required.

Pathway Diagram

Figure 1: Retrosynthetic logic flow from target ester to stable carboxylic acid precursor.

Experimental Protocols

Protocol A: Activation (Acid Chloride Synthesis)

Objective: Convert 3-chlorothiophene-2-carboxylic acid to 3-chlorothiophene-2-carbonyl chloride. Scale: 100 g Input Basis.

| Parameter | Specification | Rationale |

| Reagent | Thionyl Chloride ( | 1.2 - 1.5 equivalents. Excess ensures complete conversion; removed by distillation. |

| Catalyst | DMF (Dimethylformamide) | 0.5 mol%. Forms the Vilsmeier-Haack active species, accelerating reaction rates significantly. |

| Solvent | Toluene (anhydrous) | High boiling point allows thermal drive; forms azeotrope with residual |

| Temperature | 70°C - 80°C | Sufficient to drive off |

Step-by-Step Procedure:

-

Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH trap) for off-gassing.

-

Charging: Charge 3-chlorothiophene-2-carboxylic acid (100 g, 0.615 mol) and Toluene (500 mL). Stir to form a slurry.

-

Catalyst Addition: Add DMF (0.2 mL).

-

Activation: Add Thionyl Chloride (109 g, 0.92 mol) dropwise over 30 minutes. Caution: Significant gas evolution (

, -

Reaction: Heat the mixture to 75°C. The slurry will clarify as the acid chloride forms. Hold for 3–4 hours.

-

IPC (In-Process Control): Aliquot quench with Methanol. Analyze by HPLC/GC for Methyl Ester conversion (>99% indicates completion).

-

Workup: Distill off excess

and Toluene under reduced pressure (50°C, 100 mbar) to yield the crude acid chloride as a semi-solid or oil. -

Chase: Add fresh Toluene (100 mL) and distill again to azeotropically remove trace

.-

Note: The acid chloride is moisture sensitive. Proceed immediately to Protocol B or store under

.

-

Protocol B: Esterification (Schotten-Baumann Type)

Objective: Coupling of Acid Chloride with Phenol. Scale: Uses crude intermediate from Protocol A.

| Parameter | Specification | Rationale |

| Nucleophile | Phenol | 1.05 equivalents. Slight excess ensures full consumption of the valuable thiophene intermediate. |

| Base | Triethylamine ( | 1.2 equivalents. Scavenges HCl byproduct; prevents acid-catalyzed hydrolysis. |

| Solvent | Dichloromethane (DCM) or Toluene | DCM provides excellent solubility; Toluene is preferred for larger green-chemistry scales. |

| Temp | 0°C | Low temp addition prevents exotherm-related side reactions. |

Step-by-Step Procedure:

-

Preparation: Dissolve the crude 3-chlorothiophene-2-carbonyl chloride (approx. 0.615 mol theoretical) in DCM (600 mL). Cool to 0°C.[1]

-

Reagent Mix: In a separate vessel, dissolve Phenol (60.8 g, 0.646 mol) and Triethylamine (74.7 g, 0.738 mol) in DCM (200 mL).

-

Addition: Add the Phenol/Base solution to the Acid Chloride solution dropwise over 1 hour, maintaining internal temperature <5°C.

-

Mechanistic Note: The base deprotonates the phenol, increasing nucleophilicity, and neutralizes the HCl generated, driving the equilibrium forward.

-

-

Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2 hours.

-

Quench: Add water (500 mL) to dissolve triethylammonium chloride salts.

-

Separation: Separate the organic layer. Wash sequentially with:

-

1M NaOH (200 mL) – Critical Step: Removes unreacted Phenol.

-

1M HCl (200 mL) – Removes unreacted Amine.

-

Brine (200 mL) – Drying.

-

-

Isolation: Dry organic layer over

, filter, and concentrate under vacuum. -

Crystallization: Recrystallize the crude solid from Heptane/Isopropanol (9:1) . Heat to reflux to dissolve, cool slowly to 0°C. Filter and dry.

Process Logic & Troubleshooting

Reaction Workflow Diagram

Figure 2: Process flow for the synthesis and purification of the target ester.

Troubleshooting Guide

-

Issue: Low Yield in Step 1.

-

Cause: Wet reagents hydrolyzing

or incomplete reaction. -

Fix: Ensure Toluene is anhydrous (KF < 0.05%). Increase DMF catalyst load to 1 mol%.

-

-

Issue: Product contains Phenol impurity.

-

Cause: Inefficient NaOH wash.

-

Fix: Monitor the pH of the aqueous layer during the first wash; ensure pH > 12 to fully ionize phenol into water-soluble phenoxide.

-

-

Issue: Coloration (Dark/Black).

-

Cause: Thiophene ring oxidation or polymerization.

-

Fix: Perform all steps under Nitrogen atmosphere. Keep temperatures below 80°C.

-

Safety & Compliance (HazMat)

-

Thionyl Chloride: Highly corrosive, reacts violently with water releasing HCl/SO2. Use full PPE (face shield, chemically resistant gloves) and work in a fume hood.

-

Phenol: Rapidly absorbed through skin; causes severe chemical burns and systemic toxicity. PEG 400 (Polyethylene Glycol) should be available for immediate first aid skin decontamination.

-

3-chlorothiophene-2-carbonyl chloride: Potent lachrymator and corrosive. Handle in a closed system.

References

-

Preparation of Thiophene Acid Chlorides

-

Harris, G. D., et al. "A New Process To Prepare Thiophene-2-Carbonyl Chloride... Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction." Organic Process Research & Development, 2024.[2]

-

-

Scalable Phenyl Ester Synthesis

-

Sahoo, A. K., et al. "Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate."[3] RSC Advances, 2012.

-

-

General Thiophene Carboxylate Chemistry

-

Phenol Esterification Protocols

-

LibreTexts Chemistry. "Making esters from phenol using an acyl chloride."[5]

-

Sources

- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Note: Phenyl 3-chlorothiophene-2-carboxylate as an Activated Ester Intermediate

Executive Summary

This guide details the utility of Phenyl 3-chlorothiophene-2-carboxylate (CAS 866849-49-2) as a robust, activated ester intermediate for the synthesis of pharmacologically active thiophene-2-carboxamides. While acid chlorides are the traditional electrophiles for amide coupling, they often suffer from hydrolytic instability and lack chemoselectivity.

This application note demonstrates that the phenyl ester surrogate offers a superior balance of reactivity and stability , enabling high-throughput parallel synthesis (HTPS) and cleaner reaction profiles with sensitive amine nucleophiles.

Technical Background & Rationale

The "Goldilocks" Activation

In medicinal chemistry, the 3-chlorothiophene moiety is a privileged scaffold, often serving as a bioisostere for phenyl rings to improve metabolic stability or solubility.

The introduction of this moiety is typically achieved via 3-chlorothiophene-2-carbonyl chloride. However, the acid chloride presents significant challenges:

-

High volatility and corrosivity.

-

Rapid hydrolysis upon exposure to atmospheric moisture.

-

Over-reactivity , leading to bis-acylation or side reactions with multifunction nucleophiles.

Phenyl 3-chlorothiophene-2-carboxylate acts as a "stored" acylating agent. The phenoxide leaving group (

Mechanistic Pathway

The reaction proceeds via a

Figure 1: Mechanistic pathway of aminolysis. The phenoxide leaving group drives the equilibrium toward the stable amide.

Comparative Analysis: Acylating Agents

The following table contrasts the Phenyl Ester against standard alternatives for introducing the 3-chlorothiophene-2-carbonyl moiety.

| Feature | Acid Chloride | Phenyl Ester (Recommended) | NHS Ester |

| Reactivity | High (Violent) | Moderate (Tunable) | High |

| Moisture Sensitivity | Extreme (Hydrolyzes in air) | Low (Stable solid) | Moderate |

| Atom Economy | High | Moderate (Loss of Phenol) | Low (Loss of NHS) |

| Selectivity | Low (Acylates -OH, -SH, -NH) | High (Prefers -NH2) | High |

| Storage | Unstable (Requires -20°C) | Stable (RT, Shelf-stable) | Fridge required |

| Byproduct | HCl (Corrosive gas) | Phenol (Neutral, removable) | NHS (Water soluble) |

Experimental Protocols

Safety & Handling

-

Hazards: The compound is an irritant.[1] Phenol is generated as a byproduct (toxic/corrosive).

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

-

Storage: Store at 2-8°C under inert atmosphere for long-term stability, though stable at RT for days.

Protocol A: Synthesis of Phenyl 3-chlorothiophene-2-carboxylate

Use this protocol if the intermediate is not purchased commercially.

Reagents:

-

3-chlorothiophene-2-carboxylic acid (1.0 equiv)

-

Phenol (1.1 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

DCM (Dichloromethane) (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 3-chlorothiophene-2-carboxylic acid (10 mmol) and phenol (11 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

-

Catalyst Addition: Add DMAP (1 mmol) to the stirring solution.

-

Coupling: Cool the mixture to 0°C. Add DCC (11 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Work-up: Filter off the DCU precipitate. Wash the filtrate with 1M HCl (2x), saturated NaHCO3 (2x), and brine.

-

Purification: Dry organic layer over

, concentrate, and recrystallize from hexanes/ethyl acetate.

Protocol B: General Amide Coupling (Aminolysis)

This is the core application for drug discovery.

Reagents:

-

Phenyl 3-chlorothiophene-2-carboxylate (1.0 equiv)

-

Primary or Secondary Amine (1.0 - 1.2 equiv)

-

Base: Triethylamine (TEA) or DIPEA (1.5 equiv) [Optional for basic amines]

-

Solvent: THF, DMF, or Acetonitrile.

Step-by-Step:

-

Preparation: In a reaction vial, dissolve Phenyl 3-chlorothiophene-2-carboxylate (1.0 mmol, 238 mg) in THF (5 mL).

-

Addition: Add the target amine (1.1 mmol).

-

Note: If the amine is a salt (e.g., hydrochloride), add DIPEA (2.5 equiv) to liberate the free base.

-

-

Heating:

-

For reactive amines (aliphatic): Stir at RT for 4–6 hours.

-

For unreactive amines (anilines/heterocycles): Heat to 60°C for 12–18 hours.

-

-

Monitoring: Monitor by TLC or LC-MS. The disappearance of the ester peak (UV active) and appearance of the amide product confirms conversion.

-

Work-up (Scavenging Method):

-

Add a polymer-supported scavenger (e.g., Trisamine resin) to remove excess electrophile if necessary.

-

Wash the reaction mixture with 1M NaOH (to remove the phenol byproduct). Phenol is acidic (

10) and will partition into the aqueous basic layer.

-

-

Isolation: Extract with EtOAc, dry, and concentrate.

Workflow: High-Throughput Library Synthesis

This intermediate is ideal for generating libraries of kinase inhibitors where the 3-chlorothiophene core is constant.

Figure 2: Workflow for using Phenyl 3-chlorothiophene-2-carboxylate in semi-automated parallel synthesis.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Amine is sterically hindered. | Switch solvent to DMF and increase temp to 80°C. Add 0.1 eq DMAP as catalyst. |

| Incomplete Conversion | Equilibrium issue. | Phenol leaving group is not volatile. Ensure basic wash removes it to prevent reverse reaction (transacylation). |

| Side Products | Hydrolysis of ester. | Ensure solvents are anhydrous. Phenyl esters are stable but will hydrolyze in wet basic conditions. |

References

-

Compound Data: "Phenyl 3-chlorothiophene-2-carboxylate." PubChem, National Center for Biotechnology Information. [Link]

-

Mechanistic Insight: Castro, E. A. "Kinetics and mechanisms of reactions of thiol, thiono, and dithio analogues of carboxylic esters with nucleophiles." Chemical Reviews, 1999. [Link]

-

Application in Synthesis: "Amide bond formation: beyond the coupling reagents." Chemical Society Reviews, 2011. (General reference for activated ester utility). [Link]

-

Thiophene Chemistry: "Synthesis and biological evaluation of 3-chlorothiophene-2-carboxylic acid derivatives." European Journal of Medicinal Chemistry, (Extrapolated context for scaffold utility). [Link]

(Note: Specific CAS 866849-49-2 is a catalog item; mechanistic references are grounded in general phenyl ester chemistry.)

Sources

Methods for functionalizing the C-3 position of Phenyl 3-chlorothiophene-2-carboxylate

Application Note: Chemoselective Functionalization of the C-3 Position of Phenyl 3-chlorothiophene-2-carboxylate

Abstract

This guide details the methodologies for functionalizing the C-3 position of Phenyl 3-chlorothiophene-2-carboxylate (PCTC) . Unlike its methyl or ethyl analogs, the phenyl ester moiety at C-2 presents a unique chemoselectivity challenge: it is a highly activated ester prone to nucleophilic attack (hydrolysis, aminolysis, transesterification) under standard cross-coupling conditions. This application note provides optimized protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (

Introduction & Molecule Analysis

The Substrate: Phenyl 3-chlorothiophene-2-carboxylate is a "push-pull" thiophene scaffold.

-

Electronic Environment: The thiophene ring is inherently electron-rich (nucleophilic). However, the C-2 carboxylate is a strong electron-withdrawing group (EWG), pulling density from the ring and activating the C-3 position for oxidative addition.

-

The "Phenyl Ester" Trap: The phenoxy group (

) is a significantly better leaving group than methoxy (

Strategic Approach: To functionalize C-3 (Cl) without degrading C-2 (COOPh), we must utilize kinetic control . We employ highly active Palladium precatalysts that facilitate oxidative addition and reductive elimination faster than the background nucleophilic attack on the ester.

Decision Matrix: Method Selection

The following workflow illustrates the selection of the optimal synthetic route based on the desired target moiety.

Figure 1: Strategic decision tree for selecting the functionalization method based on the target moiety, highlighting critical chemoselectivity checkpoints.

Method A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Objective: Introduction of aryl or heteroaryl groups at C-3. Challenge: Preventing hydrolysis of the phenyl ester by aqueous bases.

Mechanism & Logic

Standard Suzuki conditions utilize aqueous bases (

Protocol 1: Anhydrous Suzuki Coupling

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9] | Role |

| Substrate | Phenyl 3-chlorothiophene-2-carboxylate | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid | 1.5 | Nucleophile |

| Catalyst | 0.05 | Catalyst System | |

| Base | 2.0 | Base (Activator) | |

| Solvent | Toluene / 1,4-Dioxane (Dry) | 0.2 M | Solvent |

Step-by-Step Procedure:

-

Preparation: Dry all glassware in an oven at 120°C. Cool under Argon flow.

-

Charging: Add PCTC (1.0 equiv), Boronic Acid (1.5 equiv),

(2.0 equiv), and Pd-SPhos G3 (5 mol%) to a reaction vial. -

Inerting: Cap the vial and purge with Argon for 5 minutes.

-

Solvation: Inject anhydrous Toluene via syringe.

-

Reaction: Heat to 80°C for 12–16 hours. Note: Do not exceed 100°C to minimize thermal transesterification.

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). Caution: Avoid methanol in eluent to prevent transesterification on silica.

Method B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Introduction of amine groups at C-3. Challenge: Competitive Aminolysis. Primary amines react with phenyl esters to form amides (uncatalyzed) faster than they react with unactivated chlorides.

Expert Insight: The "Race" Condition

You are in a race between the Palladium cycle (desired) and nucleophilic acyl substitution (undesired).

-

Solution: Use Pd-PEPPSI-IPr or BrettPhos Pd G3 . These bulky, N-heterocyclic carbene (NHC) or dialkylbiaryl phosphine ligands accelerate the oxidative addition step significantly, allowing the reaction to proceed at lower temperatures (60–80°C) where the background aminolysis is slow.

Protocol 2: Chemoselective Amination

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9] | Role |

| Substrate | Phenyl 3-chlorothiophene-2-carboxylate | 1.0 | Electrophile |

| Amine | Primary/Secondary Amine | 1.2 | Nucleophile |

| Catalyst | BrettPhos Pd G3 | 0.02–0.05 | High-Activity Catalyst |

| Base | 1.5 | Weak Base | |

| Solvent | t-Amyl Alcohol or DME | 0.2 M | Solvent |

Step-by-Step Procedure:

-

Catalyst Pre-activation: If using separate Pd/Ligand, stir them in solvent for 5 mins at 60°C. If using G3 precatalyst (recommended), skip this.

-

Mixing: Add Substrate, Base, and Catalyst to the vessel under Argon.

-

Amine Addition: Add the amine last. Crucial: If the amine is liquid, add it as a solution in the solvent.

-

Temperature Control: Heat to 65°C . Monitor by LC-MS every hour.

-

Checkpoint: If amide byproduct (Mass = Substrate - OPh + Amine) appears >5%, lower temp to 50°C and increase catalyst load.

-

-

Quench: Dilute with EtOAc, wash with water (rapidly) to remove salts.

-

Purification: Silica gel chromatography.

Method C: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of Thiolates (C-S) or specific Alkoxides.

Mechanism: The C-2 ester activates the C-3 position. However, because Cl is a poor leaving group compared to F or

Protocol Note: This method is not recommended for amines (use Buchwald) or hydroxides (hydrolysis). It is specific for thiols.

Protocol 3: Thiolation (

-

Reagents: Substrate (1.0 eq), Thiol (1.2 eq), DIPEA (2.0 eq).

-

Solvent: DMF or DMSO (Polar Aprotic is required to stabilize the Meisenheimer intermediate).

-

Conditions: Heat at 80°C.

-

Observation: The reaction proceeds via addition-elimination.[10][11] The phenyl ester is generally stable to soft thiolate nucleophiles, whereas hard alkoxides would cause transesterification.

Troubleshooting & Optimization (The "Notebook")

| Observation | Root Cause | Corrective Action |

| Product is Carboxylic Acid | Hydrolysis of Phenyl Ester | Ensure solvent is anhydrous. Switch base from Carbonate to Phosphate ( |

| Product is Amide | Aminolysis (Buchwald) | Reaction temp too high. Switch to more active catalyst (BrettPhos G3) to lower temp. Use secondary amines if possible. |

| Low Conversion (Suzuki) | Steric Hindrance at C-3 | Switch to SPhos or XPhos (bulky ligands). Increase catalyst loading to 5-10 mol%. |

| Transesterification (Methyl Ester) | Methanol in workup/column | Do not use MeOH in flash column. Use Acetone/Hexane or EtOAc/Hexane. |

References

-

BenchChem. Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene. (Accessed 2023). Link

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Paul, F., Patt, J., & Hartwig, J. F. Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction conditions and substrate scope.[2][3][4][6][9][10][12] Journal of the American Chemical Society, 116(13), 5969-5970. Link

-

Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Organ, M. G., et al. Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749-4755. Link

Sources

- 1. youtube.com [youtube.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification strategies for removing unreacted phenol from thiophene esters

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with thiophene esters and need to remove unreacted phenol from their reaction mixtures. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common purification challenges. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to help you understand the underlying science.

Introduction: The Challenge of Phenol Removal

The synthesis of thiophene esters often involves the use of phenol or its derivatives as starting materials. A common challenge in the work-up of these reactions is the removal of unreacted phenol from the desired ester product. Due to the similar polarities of some thiophene esters and phenol, simple purification methods can sometimes be ineffective. This guide provides robust strategies to achieve high purity for your thiophene ester products.

Frequently Asked Questions (FAQs)

Q1: Why is removing phenol from my thiophene ester important?

A1: Residual phenol can interfere with subsequent reaction steps, complicate product characterization (e.g., NMR analysis), and impact the biological activity and toxicity of the final compound in drug development applications.

Q2: What are the primary methods for removing unreacted phenol?

A2: The most common and effective methods are:

-

Liquid-Liquid Extraction (Acid-Base Extraction): This technique leverages the acidic nature of phenol.

-

Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.

-

Recrystallization: An excellent technique for purifying solid compounds to a high degree.

Q3: I tried a simple water wash, but the phenol is still present. Why?

A3: Phenol is only sparingly soluble in neutral water (about 8.3 g/100 mL)[1][2]. Therefore, a simple water wash is often insufficient to remove it completely from an organic layer. To effectively move phenol into the aqueous phase, its acidic proton must be removed to form the much more water-soluble sodium phenoxide salt[3][4][5].

Q4: Can I use a weak base like sodium bicarbonate (NaHCO₃) to remove phenol?

A4: No, sodium bicarbonate is generally not a strong enough base to deprotonate phenol effectively[1][4]. Phenol is a weak acid (pKa ≈ 10), and a stronger base like sodium hydroxide (NaOH) is required to drive the acid-base reaction to completion and form the water-soluble sodium phenoxide[3][5][6]. Using sodium bicarbonate might be suitable for removing stronger acidic impurities like carboxylic acids without affecting the phenol[6][7].

Q5: My thiophene ester seems to be degrading during purification. What could be the cause?

A5: Thiophene derivatives can sometimes be sensitive to acidic or basic conditions, or prolonged exposure to silica gel during chromatography[8]. If you suspect degradation, consider using a milder purification technique, deactivating your silica gel, or minimizing the purification time.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the removal of unreacted phenol from thiophene esters.

Scenario 1: Phenol remains in the organic layer after liquid-liquid extraction.

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Insufficient Base | Increase the concentration or volume of the NaOH solution. Ensure thorough mixing of the two phases. | The acid-base reaction between phenol and NaOH is an equilibrium. Using a sufficient excess of a strong base drives the equilibrium towards the formation of the water-soluble sodium phenoxide salt. |

| Emulsion Formation | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. | The increased ionic strength of the aqueous layer helps to break up emulsions by reducing the solubility of organic compounds in the aqueous phase. |

| Incorrect pH | After adding the base, test the pH of the aqueous layer to ensure it is strongly basic (pH > 12). | A high pH is necessary to ensure the complete deprotonation of the weakly acidic phenol. |

Scenario 2: Poor separation of thiophene ester and phenol during column chromatography.

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Inappropriate Solvent System | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a significant ΔRf) between your thiophene ester and phenol[9]. Consider incorporating toluene into your eluent system, which can improve the separation of aromatic compounds[10]. | The choice of eluent is critical for achieving good separation in column chromatography. The solvent system must have the right polarity to move the compounds along the column at different rates[11]. |

| Column Overloading | Use a larger column or reduce the amount of crude product loaded onto the column. | Overloading the column leads to broad bands and poor separation as the stationary phase becomes saturated. |

| Compound Streaking/Tailing | For acidic compounds like phenol, consider adding a small amount of a volatile acid (e.g., acetic acid) to the eluent. For basic compounds, a volatile base (e.g., triethylamine) can be added[8]. | Adding a modifier to the eluent can improve peak shape by preventing unwanted interactions between the compound and the stationary phase. |

| Irreversible Adsorption | If your compound is sticking to the silica gel, consider using a different stationary phase like neutral or basic alumina[8][10]. | Alumina can be a better choice for compounds that are sensitive to the acidic nature of silica gel. |

Scenario 3: Difficulty in recrystallizing the thiophene ester.

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Product Oiling Out | Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Gentle heating followed by slow cooling can induce crystallization[8]. | Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent. A two-solvent system allows for crystallization to occur at a lower temperature. |

| No Crystal Formation | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available[8]. | Nucleation is the initial step in crystal formation. Mechanical agitation or providing a template (seed crystal) can initiate this process. |

| Low Recovery | Use the minimum amount of hot solvent to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent[8][12]. | Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved even after cooling, leading to low recovery. |

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Phenol Removal

This protocol is ideal for the initial work-up of a reaction mixture to remove the bulk of the unreacted phenol.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

-

Aqueous Wash (Optional): Wash the organic layer with deionized water to remove any water-soluble byproducts.

-

Base Extraction: Add a 1 M solution of sodium hydroxide (NaOH) to the separatory funnel. The volume of the NaOH solution should be roughly equal to the volume of the organic layer.

-

Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Separation: Allow the layers to separate. The top layer will typically be the organic phase, and the bottom layer will be the aqueous phase (confirm by adding a drop of water).

-

Drain: Drain the lower aqueous layer.

-

Repeat: Repeat the base extraction (steps 3-6) one or two more times to ensure complete removal of the phenol.

-

Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and inorganic salts.

-

Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified thiophene ester.

Caption: Workflow for Phenol Removal via Liquid-Liquid Extraction.

Protocol 2: Flash Column Chromatography

This method is suitable for separating thiophene esters from phenol when extraction is insufficient or when other impurities are present.

Step-by-Step Methodology:

-

TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your thiophene ester an Rf value of approximately 0.3 and a clear separation from the phenol spot[9][13].

-

Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed[13][14].

-

Elution: Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the column at a steady rate.

-

Fraction Collection: Collect the eluting solvent in fractions.

-

TLC Monitoring: Monitor the fractions by TLC to identify which ones contain your purified thiophene ester.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Sources

- 1. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. columbia.edu [columbia.edu]

- 10. reddit.com [reddit.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. Chromatography [chem.rochester.edu]

- 14. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

Troubleshooting low reactivity in nucleophilic substitution of thiophene esters

Ticket ID: #THIO-409-EST Subject: Troubleshooting Low Reactivity in Nucleophilic Substitution Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely here because a standard nucleophilic acyl substitution (e.g., saponification, amidation, or transesterification) on a thiophene ester has failed or stalled, despite working perfectly on a phenyl analogue.

The Core Issue: Thiophene esters present a "reactivity paradox." While the thiophene ring itself is electron-rich and prone to electrophilic attack, this same electron density renders the attached carbonyl carbon less electrophilic, deactivating it toward nucleophilic attack. Combined with potential steric hindrance at the 3-position, standard protocols often fail to overcome the activation energy barrier.

This guide provides a diagnostic workflow and two "nuclear option" protocols to force these reactions to completion.

Phase 1: Diagnostic Workflow

Before altering your conditions, identify the primary failure mode using the logic tree below.

Figure 1: Diagnostic logic tree for selecting the appropriate activation protocol based on thiophene substitution patterns.

Phase 2: The Electronic Barrier (Resonance Deactivation)

The Problem: In 2-thiophene carboxylates, the sulfur atom's lone pair donates electron density into the ring system, which is conjugated with the carbonyl group. This resonance effect increases the electron density at the carbonyl carbon, making it a poor electrophile. Standard nucleophiles (amines, hydroxide) simply bounce off.

The Solution: Lewis Acid Activation (AlMe₃) For difficult amidations where thermal heating fails, we utilize Trimethylaluminum (AlMe₃). This reagent serves a dual purpose:

-

Activation: The aluminum coordinates to the carbonyl oxygen, increasing electrophilicity.

-

Delivery: It forms an aluminum amide species that delivers the nucleophile intramolecularly.

Protocol A: AlMe₃-Mediated Direct Amidation

Use this for: Unreactive methyl/ethyl thiophene esters reacting with amines.

Safety Warning: AlMe₃ is pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).

-

Preparation: Flame-dry a reaction vial and flush with Argon.

-

Reagent Formation:

-

Dissolve the amine (1.1 - 1.5 equiv) in anhydrous Toluene or DCM.

-

Cool to 0°C.

-

Slowly add AlMe₃ (2.0 M in toluene, 1.1 - 1.5 equiv) dropwise. Expect methane gas evolution.

-

Stir at RT for 15–30 minutes to form the active dimethylaluminum amide species.

-

-

Coupling:

-

Quench (Careful):

-

Cool to 0°C.

-

Quench with dilute HCl (caution: gas evolution) or Rochelle’s salt (potassium sodium tartrate) solution to break the aluminum emulsion.

-

Stir vigorously until two clear layers form (may take 1–2 hours with Rochelle's salt).

-

Phase 3: The Steric Barrier (The "Ortho" Effect)

The Problem: If you have a substituent at the 3-position (adjacent to the C2 ester), the trajectory for nucleophilic attack (the Bürgi-Dunitz angle) is physically blocked. The sulfur atom already imposes a geometric constraint; adding a methyl or halogen group at C3 makes the carbonyl virtually inaccessible to bulky nucleophiles under standard pressure.

The Solution: Microwave Irradiation Microwave synthesis is superior here not just for heating, but for superheating solvents above their boiling points, increasing the kinetic energy of the nucleophile to overcome the steric repulsion.

Protocol B: Microwave-Assisted Hydrolysis

Use this for: Converting sterically hindered thiophene esters to acids.

-

Solvent System: Use a 1:1 mixture of THF/Water or Dioxane/Water .

-

Note: Avoid MeOH if transesterification is a risk, though it is a better microwave absorber.

-

-

Base: LiOH (anhydrous) is preferred over NaOH/KOH due to the smaller radius of the Lithium cation, which can assist in carbonyl coordination. Use 3–5 equivalents.

-

Conditions:

-

Instrument: Dedicated microwave reactor (e.g., CEM/Biotage).

-

Temperature: 120°C – 140°C .

-

Pressure: High absorption setting.

-

Time: 10–20 minutes (ramp time 2 min).

-

-

Workup:

Phase 4: Comparative Data & Mechanism

To illustrate the necessity of these protocols, refer to the internal benchmarking data below for the reaction of methyl 3-methylthiophene-2-carboxylate (a sterically hindered, electron-rich substrate).

Table 1: Reaction Optimization Data

| Method | Reagents | Temp/Time | Conversion | Notes |

| Standard | LiOH, MeOH/H2O | Reflux / 24h | < 10% | Recovery of starting material. |

| Force (Thermal) | KOH, Ethylene Glycol | 160°C / 48h | 45% | Significant decarboxylation observed. |

| Protocol B (MW) | LiOH, THF/H2O | 140°C / 15 min | 98% | Clean conversion. |

| Protocol A (AlMe3) | Benzylamine, AlMe3 | 100°C / 2h | 92% | Direct amide formation (skips hydrolysis). |

Visualizing the Activation Pathway

The following diagram illustrates why the AlMe₃ pathway succeeds where proton transfer fails.

Figure 2: Mechanistic pathway of Trimethylaluminum-mediated amidation, bypassing the low electrophilicity of the thiophene carbonyl.

Frequently Asked Questions (FAQs)

Q: Can I use T3P (Propylphosphonic anhydride) for these couplings? A: Yes, but only after you have hydrolyzed the ester to the acid. T3P is excellent for sterically hindered couplings because it acts as a solvent/activator hybrid, but it cannot react directly with the ester. Use Protocol B (Hydrolysis) first, then T3P/Pyridine in EtOAc.

Q: My reaction turns black/tarry when using AlMe3. Why? A: This is likely due to trace water or oxygen. AlMe3 degrades violently with water, generating localized hot spots that decompose the thiophene ring. Ensure your toluene is distilled or from a fresh Sure/Seal™ bottle.

Q: Why not just use the acid chloride? A: Thionyl chloride (SOCl₂) can cause polymerization of electron-rich thiophenes or chlorination of the ring itself. If you must use an acid chloride, use Oxalyl Chloride with catalytic DMF in DCM at 0°C to minimize side reactions.

References

-

Trimethylaluminum Amidation: Chung, S., et al. "Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids."[4] Synlett, 2011.[4] Link

-

Microwave Hydrolysis: Majetich, G., & Hicks, R.[5] "The use of microwave heating to promote organic reactions."[5][6][7] Journal of Microwave Power and Electromagnetic Energy, 1995.[5] Link

-

Thiophene Electronic Effects: Joule, J.A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Chapter: Thiophenes).[2][8][9][10] Link

-

Steric Hindrance in Heterocycles: Minetto, G., et al. "Microwave-Assisted Paal-Knorr Reaction." European Journal of Organic Chemistry, 2005.[7] Link

Sources

- 1. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]

- 5. Hydrolysis Reaction [cem.com]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

Reactivity Comparison: Phenyl vs. Methyl 3-chlorothiophene-2-carboxylate

Executive Summary

In the derivatization of 3-chlorothiophene-2-carboxylic acid, the choice between the Methyl and Phenyl ester variants is not merely a matter of protecting group strategy but a determinant of chemoselectivity.

-

Methyl 3-chlorothiophene-2-carboxylate is the thermodynamic baseline: stable, cost-effective, and suitable for harsh conditions (e.g., high-temperature Suzuki couplings) where the ester must remain intact.

-

Phenyl 3-chlorothiophene-2-carboxylate is the kinetic activator: it functions as an "activated ester," facilitating rapid aminolysis under mild conditions. This variant is critical when the target amide is sensitive to heat or when chemoselectivity between the carbonyl attack (C2) and nucleophilic aromatic substitution (

) at the chloride (C3) is required.

This guide analyzes the mechanistic divergence of these two substrates to assist in route selection for thiophene-based pharmacophores.

Mechanistic Foundation: The Leaving Group Differential

The reactivity difference is governed fundamentally by the basicity of the leaving group expelled from the tetrahedral intermediate during nucleophilic acyl substitution.

Electronic Activation

The electrophilicity of the carbonyl carbon is modulated by the ester oxygen.

-

Methyl Ester: The methoxy group (+I effect) stabilizes the carbonyl, making it less electrophilic. The leaving group, methoxide (

), is a strong base ( -

Phenyl Ester: The phenoxy group is electron-withdrawing via induction (-I), increasing the carbonyl's susceptibility to nucleophilic attack. Crucially, the leaving group is phenoxide (

), a significantly weaker base (

Implication: Phenyl esters undergo aminolysis

Visualization: Reaction Energy Profile

The following diagram illustrates the lowered activation energy (

Figure 1: Comparative reaction coordinate showing the kinetic advantage of Phenyl esters (Green path) over Methyl esters (Red path) in aminolysis.

Chemoselectivity: The C2 vs. C3 Competition

A critical challenge with 3-chlorothiophene-2-carboxylates is the competition between Acyl Substitution at C2 and Nucleophilic Aromatic Substitution (

The Competition Matrix

| Reaction Site | Mechanism | Phenyl Ester Behavior | Methyl Ester Behavior |

| C2 (Carbonyl) | Acyl Substitution | Dominant. Rapid reaction with amines at RT. | Sluggish. Requires heat (>80°C) or catalysis. |

| C3 (Chloride) | Minor. Reaction at C2 is faster than | Competitive. High heat required for amidation activates C3 for displacement. |

Strategic Application

If your goal is to synthesize a 3-chloro-thiophene-2-carboxamide :

-

Use Phenyl Ester: The reaction occurs at RT. The chloride remains intact because the energy barrier for

is not reached. -

Avoid Methyl Ester: Forcing conditions (high T) required to open the methyl ester may provide enough energy to displace the chloride (forming 3-amino byproducts) or cause decomposition.

Figure 2: Chemoselectivity outcomes based on ester choice. The Phenyl ester allows kinetic isolation of the amide product.

Experimental Data & Protocols

The following protocols validate the reactivity difference.

Comparative Kinetic Data (Representative)

Conditions: 1.0 eq Ester, 1.1 eq Benzylamine, THF, 25°C.

| Substrate | Time (h) | Conversion (Amide) | Byproduct ( | Notes |

| Phenyl Ester | 0.5 | >98% | < 0.1% | Clean conversion. No chromatography required. |

| Methyl Ester | 24.0 | < 5% | 0% | Effectively inert at RT. Requires reflux to proceed. |

Protocol A: Synthesis of Activated Phenyl Ester

Rationale: Phenyl 3-chlorothiophene-2-carboxylate is rarely bought; it is made to drive difficult amidations.

-

Dissolution: Dissolve 3-chlorothiophene-2-carboxylic acid (10 mmol) in DCM (50 mL).

-

Activation: Add catalytic DMF (2 drops) and Oxalyl Chloride (12 mmol) dropwise at 0°C. Stir 2h (Gas evolution).

-

Esterification: Concentrate to remove excess oxalyl chloride. Redissolve in DCM. Add Phenol (10.5 mmol) and Pyridine (11 mmol) at 0°C.

-

Workup: Wash with 1M HCl (remove pyridine), then 1M NaOH (remove excess phenol). Dry (

) and concentrate.[1]-

Result: White solid. Stable for months at 4°C.

-

Protocol B: Chemoselective Amidation (The "Phenyl Advantage")

Rationale: Forming an amide without touching the C3-Chloride.

-

Setup: Charge Phenyl 3-chlorothiophene-2-carboxylate (1.0 eq) in THF (0.2 M).

-

Addition: Add functionalized amine (1.1 eq). No base is usually required if the amine is nucleophilic enough; otherwise, add 1.0 eq

. -

Reaction: Stir at 20–25°C for 1–2 hours. Monitor by TLC/LCMS.[1]

-

Observation: The phenoxide release can be monitored at 270 nm.

-

-

Purification: The byproduct is Phenol. Remove by washing the organic layer with 1M NaOH. The product remains in the organic phase.

Decision Matrix: When to Use Which?

| Requirement | Recommended Substrate | Reasoning |

| Standard Scale-up | Methyl | Cost-effective. If the amine is non-volatile and stable, high-temp amidation is acceptable. |

| Valuable/Sensitive Amine | Phenyl | Mild conditions prevent degradation of complex amine partners. |

| Avoid | Phenyl | Low temperature prevents energy threshold for C-Cl displacement from being reached. |

| Subsequent Suzuki Coupling | Methyl | Methyl esters are more stable to basic aqueous conditions typical of Suzuki couplings ( |

References

-

Castro, E. A., et al. (2002). "Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates." Journal of Organic Chemistry. (Establishes the kinetic superiority of phenyl esters). Link

-

Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Source for pKa data: Phenol vs Methanol). Link

-

Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. (Context on activated esters in drug discovery). Link

-

Sigma-Aldrich. "3-Chlorothiophene-2-carboxylic acid Product Specification." (Base material properties). Link

Sources

A Comparative Guide to HPLC Method Development for Assaying Phenyl 3-chlorothiophene-2-carboxylate Purity

For researchers, scientists, and drug development professionals, ensuring the purity of novel chemical entities is a cornerstone of safe and effective therapeutic development. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assaying the purity of Phenyl 3-chlorothiophene-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, compare the final method with viable alternatives, and provide the detailed protocols necessary for replication.

Foundational Strategy: Analyte-Centric Method Design

The molecular structure of Phenyl 3-chlorothiophene-2-carboxylate—an aromatic ester featuring a thiophene ring—is the primary determinant of our analytical strategy. The presence of conjugated π-systems in both the phenyl and chlorothiophene moieties strongly suggests significant ultraviolet (UV) absorbance, making HPLC with a UV detector an ideal choice for quantification. The compound's overall non-polar nature points towards a reversed-phase chromatographic approach as the most effective separation mode.

Initial physicochemical analysis and literature review on similar thiophene derivatives indicate a UV maximum absorbance (λmax) in the range of 260-280 nm.[1][2][3] Therefore, a starting detection wavelength of 270 nm was selected to ensure high sensitivity for the parent compound and its potential impurities.

Initial Chromatographic Conditions:

-

Column: A C18 stationary phase is the workhorse of reversed-phase chromatography and provides an excellent starting point for separating non-polar to moderately polar compounds. An Agilent ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) was chosen for its high efficiency and peak shape performance.

-

Mobile Phase: A simple binary mobile phase consisting of acetonitrile (ACN) and water was selected. ACN is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase HPLC.

-

Detection: Diode Array Detector (DAD) set at 270 nm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C to ensure method robustness and reproducibility.

Systematic Method Optimization: The Quest for Resolution

The initial isocratic elution with 70% ACN provided a sharp peak for the main compound but lacked the resolution to separate it from closely eluting process-related impurities. A systematic optimization was undertaken to achieve baseline separation of all relevant species.

A gradient elution method was developed to improve the separation of early-eluting polar impurities and later-eluting non-polar impurities. The gradient was optimized from 50% to 90% ACN over 15 minutes. This provided a significant improvement in resolution. Further fine-tuning involved adjusting the gradient slope and initial hold time to maximize the separation of the most critical impurity pair.

The optimized method demonstrated superior separation capabilities, as detailed in the comparative data below.

| Parameter | Initial Isocratic Method | Optimized Gradient Method | Rationale for Change |

| Mobile Phase | 70% Acetonitrile / 30% Water | Gradient: 50% to 90% ACN in 15 min | To improve resolution of early and late eluting impurities. |

| Resolution (Critical Pair) | 1.2 | >2.0 | To ensure accurate quantification of impurities. |

| Peak Tailing Factor | 1.4 | 1.1 | To improve peak symmetry and integration accuracy. |

| Run Time | 10 min | 20 min | A necessary trade-off for superior separation. |

Workflow for HPLC Method Development and Optimization

The logical progression from initial assessment to a fully optimized method is crucial for efficiency and success.

Caption: Workflow for HPLC Method Development.

Method Validation: Ensuring Trustworthiness and Reliability

A developed analytical method is only as valuable as its proven reliability. Therefore, the optimized HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8]

Validation Parameters and Acceptance Criteria:

| Parameter | Acceptance Criteria | Result |

| Specificity | No interference from blank, placebo, or degradation products. | Pass |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Range | 80% to 120% of the nominal concentration. | Pass |

| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |

| Precision (RSD) | Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0% | 0.8%, 1.2% |

| Robustness | No significant impact on results from minor changes. | Pass |

To establish specificity, forced degradation studies were conducted.[9][10][11][12][13] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method was able to successfully separate the main peak from all generated degradation products, confirming its stability-indicating nature.

Workflow for Forced Degradation and Specificity Studies

The process of demonstrating method specificity through forced degradation is a critical validation step.

Caption: Forced Degradation Study Workflow.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is well-suited for Phenyl 3-chlorothiophene-2-carboxylate, it is prudent to compare it with other potential analytical techniques. Gas Chromatography (GC) is a viable alternative for the analysis of volatile and semi-volatile compounds.[14][15][16][17][18]

| Feature | Developed HPLC Method | Gas Chromatography (GC) | Rationale |

| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Phenyl 3-chlorothiophene-2-carboxylate has a relatively high boiling point, making HPLC a more direct method. |

| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility. | HPLC offers a simpler and faster sample preparation workflow. |

| Sensitivity | High, especially with a UV detector. | High, particularly with a Flame Ionization Detector (FID). | Both techniques offer adequate sensitivity for purity analysis. |

| Run Time | 20 minutes. | Typically faster, around 5-10 minutes. | GC can offer higher throughput if sample preparation is straightforward. |

| Cost | Higher due to solvent consumption. | Lower operational cost due to the use of gases. | GC can be more cost-effective for routine analysis. |

Detailed Experimental Protocols

Optimized HPLC Method

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 50% B

-

2-17 min: 50% to 90% B

-

17-18 min: 90% B

-

18-18.1 min: 90% to 50% B

-

18.1-20 min: 50% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: DAD at 270 nm

-

Injection Volume: 10 µL

-

Sample Diluent: Acetonitrile/Water (50:50, v/v)

Sample Preparation

-

Accurately weigh approximately 25 mg of Phenyl 3-chlorothiophene-2-carboxylate standard or sample.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the sample diluent.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

Forced Degradation Protocol

-

Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.

-

Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid sample to 80°C for 48 hours.

-

Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

Conclusion

This guide has detailed a systematic and scientifically-grounded approach to the development and validation of a robust, stability-indicating HPLC method for assaying the purity of Phenyl 3-chlorothiophene-2-carboxylate. By understanding the analyte's properties and employing a logical optimization strategy, a method was established that is specific, accurate, and precise. The comparison with Gas Chromatography further solidifies the choice of HPLC for this particular application. The provided protocols and workflows serve as a practical resource for scientists engaged in the critical task of ensuring pharmaceutical product quality.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

-

The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. [Link]

-

Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. The Journal of Organic Chemistry. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

-

Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Advances. [Link]

-

ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

-

UV-vis absorption spectra of (a) thiophene[5]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. [Link]

-

Effect of thiophene rings on UV/visible spectra and non-linear optical (NLO) properties of triphenylamine based dyes: A quantum chemical perspective. ResearchGate. [Link]

-

HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

-

GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. [Link]

-

HPLC vs GC - A Beginner's Guide. Chromatography Today. [Link]

-

HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

-

Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method. Agilent Technologies. [Link]

-

Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

Sources

- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 6. database.ich.org [database.ich.org]

- 7. fda.gov [fda.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. onyxipca.com [onyxipca.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. veeprho.com [veeprho.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]

- 15. aelabgroup.com [aelabgroup.com]

- 16. chromatographytoday.com [chromatographytoday.com]

- 17. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]

- 18. drawellanalytical.com [drawellanalytical.com]

Comparing leaving group ability of phenyl vs. alkyl esters in thiophene chemistry

The following guide details the comparative performance of phenyl versus alkyl esters in thiophene chemistry, designed for researchers optimizing nucleophilic acyl substitutions (NAS).

Executive Summary

In thiophene chemistry, standard alkyl esters (methyl/ethyl) often exhibit sluggish reactivity toward nucleophilic attack due to the electron-rich nature of the thiophene ring, which deactivates the carbonyl carbon.

Key Finding: Switching from an alkyl ester (

| Feature | Alkyl Esters (Me/Et) | Phenyl Esters (Ph) |

| Leaving Group | Alkoxide ( | Phenoxide ( |

| LG Conjugate Acid pKa | ~16–17 (Ethanol/Methanol) | ~10 (Phenol) |

| Reactivity Profile | Low (Requires heat/catalyst) | High (Activated Ester) |

| Primary Utility | Bulk storage, stable intermediates | Kinetic activation, library synthesis |

Mechanistic Foundation

To understand the necessity of phenyl esters in thiophene chemistry, one must analyze the electronic interplay between the heteroaromatic ring and the carbonyl center.

The Thiophene Deactivation Effect

Unlike benzene, thiophene is a

The Leaving Group Solution

Since the electrophile (carbonyl) is deactivated by the ring, the energy barrier for the reaction must be lowered by stabilizing the transition state of the collapse step. This is governed by the basicity of the leaving group.[1][2]

The Brønsted Linear Free Energy Relationship:

Diagram 1: Mechanistic Pathway & Energy Barrier

The following diagram illustrates the critical "Collapse" phase where Phenyl esters outperform Alkyl esters.[1]

Figure 1: Divergence in the collapse of the tetrahedral intermediate. The phenoxide leaving group significantly lowers the activation energy required for product formation.

Comparative Performance Analysis

Reactivity Profiles (Aminolysis)

In a direct comparison of aminolysis (reaction with primary amines to form amides), phenyl esters exhibit "activated" behavior similar to pentafluorophenyl esters, albeit less aggressive.[1]

-

Alkyl Thiophene-2-carboxylate:

-

Phenyl Thiophene-2-carboxylate:

Quantitative Comparison Data

The following table synthesizes reactivity trends based on leaving group

| Parameter | Ethyl Thiophene-2-carboxylate | Phenyl Thiophene-2-carboxylate | Impact |

| Leaving Group | Phenoxide is | ||

| 16.0 | 9.95 | Lower pKa = Better Leaving Group [1].[1] | |

| Amidation Rate ( | 1 (Reference) | ~100–1000x | Phenyl esters react significantly faster [2].[1] |

| Hydrolysis ( | Hours/Days (pH 7) | Minutes/Hours (pH 7) | Phenyl esters are moisture sensitive.[1] |

| Atom Economy | High | Moderate | Phenol byproduct (MW 94) vs Ethanol (MW 46).[1] |

Experimental Protocols

Protocol A: Synthesis of Phenyl Thiophene-2-carboxylate (Activation)

Use this protocol to convert a stable carboxylic acid into the reactive phenyl ester.

Reagents:

-

Thiophene-2-carboxylic acid (1.0 equiv)

-

Phenol (1.1 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (Catalytic, 0.05 equiv)[1]

-

Solvent: DCM (Dichloromethane)

Workflow:

-

Dissolve Thiophene-2-carboxylic acid and Phenol in dry DCM under

. -

Add DMAP.[1]

-

Cool to 0°C. Dropwise add DCC dissolved in DCM.

-

Warm to RT and stir for 4–12 hours. (Precipitation of DCU urea indicates progress).[1]

-

Validation: Filter off urea. Wash filtrate with 0.5M NaOH (removes unreacted phenol) and Brine.[1] Dry over

.[1] -

Concentrate to yield the Phenyl Ester.[1] (Usually a white/off-white solid).[1]

Protocol B: Comparative Aminolysis (Amide Formation)

Demonstrating the kinetic advantage.

-

Setup: Two vials.

-

Observation:

-

Workup: Solvent evaporation and simple recrystallization (Phenol byproduct is easily removed by basic wash).[1]

Decision Workflow for Medicinal Chemistry

When should you invest the extra step to make the phenyl ester? Use this logic flow.

Diagram 2: Optimization Decision Tree

Figure 2: Decision matrix for selecting ester type based on nucleophile sterics and electronics.

References

-

Master Organic Chemistry. (2011). What Makes A Good Leaving Group?[Link]

-

Chemistry LibreTexts. (2020).[1] Nucleophilic Acyl Substitution - Leaving Group Effects.[1][2][Link]

-

Organic Chemistry Portal. Synthesis of Thiophenes and Derivatives.[Link]

-

ResearchGate. (2008).[1] Synthesis of 2-thiophenecarboxylic acid esters.[1][3][Link]

Sources

Publishing Guide: X-ray Crystallographic Profiling of Phenyl 3-chlorothiophene-2-carboxylate

This guide outlines the strategic framework for generating, validating, and publishing X-ray crystallography data for Phenyl 3-chlorothiophene-2-carboxylate (CAS 866849-49-2).

As specific crystallographic metrics (unit cell, space group) for this exact ester are not currently indexed in open public repositories (CSD/COD), this guide serves as the definitive protocol for researchers to generate this novel dataset. It establishes the comparative benchmarks against known analogs (e.g., 3-chlorothiophene-2-carboxylic acid) to ensure high-impact publication.

Executive Summary & Structural Significance

Phenyl 3-chlorothiophene-2-carboxylate represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for bi-aryl systems in kinase inhibitors.

The primary scientific value of resolving this structure lies in the "Ortho-Like" Steric Effect . The chlorine atom at position 3 exerts significant steric pressure on the adjacent ester group at position 2.

-

Hypothesis for Publication: Unlike unsubstituted thiophene-2-carboxylates (which often adopt a planar conformation to maximize

-conjugation), the 3-chloro substituent likely forces the ester group out of plane. -

Key Interaction: The competition between the Cl···O intramolecular repulsion and potential Cl···

(phenyl) intermolecular packing forces.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity suitable for top-tier journals (e.g., Acta Cryst. C/E, CrystEngComm), follow this self-validating crystallization and collection protocol.

A. Crystal Growth Optimization

The hydrophobic phenyl ring combined with the polar ester/chloro motif requires a dual-solvent system to control nucleation rates.

-

Method: Slow Evaporation (Ambient Temperature).

-

Solvent System: Ethanol/Hexane (1:1 v/v) or Dichloromethane/Pentane (1:2 v/v).

-

Protocol: Dissolve 20 mg of the compound in 2 mL of the polar solvent (EtOH/DCM). Filter through a 0.45 µm PTFE syringe filter into a clean vial. Carefully layer the non-polar anti-solvent (Hexane/Pentane) on top. Cap loosely with parafilm (poke 3 pinholes).

-

Target Morphology: Colorless blocks or prisms (avoid needles, which often indicate rapid, disordered growth).

B. Data Collection & Refinement Standards

| Parameter | Requirement | Rationale |

| Temperature | 100 K (Cryogenic) | Essential to reduce thermal vibration of the terminal Phenyl ring and the Cl atom. |

| Radiation | Mo K | Preferred over Cu for chlorinated compounds to minimize absorption corrections ( |

| Resolution | 0.80 Å or better | Required to resolve the electron density of the C-Cl bond accurately. |

| Completeness | > 99% (to | Ensures accurate space group determination. |

| R-Factor ( | < 5.0% | Industry standard for "publishable" small molecule structures. |

Comparative Analysis & Validation Metrics

When publishing, you must compare your generated data against these established benchmarks to prove structural validity.

Table 1: Structural Validation Matrix

Use this table to benchmark your solved structure.

| Structural Parameter | Target: Phenyl 3-chlorothiophene-2-carboxylate (Expected Range) | Benchmark A: 3-Chlorothiophene-2-carboxylic acid [1] | Benchmark B: Thiophene-2-carboxylic acid [2] | Significance |

| C(3)–Cl Bond Length | 1.71 – 1.73 Å | 1.721 Å | N/A | Validates correct halogen modeling; deviations >0.02 Å suggest disorder. |

| Torsion Angle ( | 30° – 60° (Twisted) | ~45° (Twisted) | < 5° (Planar) | CRITICAL: Proves the steric clash of the 3-Cl atom breaks planarity. |